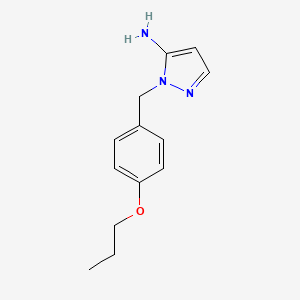
2-(4-Propoxy-benzyl)-2h-pyrazol-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propoxy-benzyl)-2h-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxy-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Propoxy-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-(4-Propoxy-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial products.
作用機序
The mechanism of action of 2-(4-Propoxy-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. In medicinal chemistry, its mechanism of action is studied to understand its potential therapeutic effects and to design more effective derivatives.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxy-benzyl)-2h-pyrazol-3-ylamine
- 2-(4-Ethoxy-benzyl)-2h-pyrazol-3-ylamine
- 2-(4-Butoxy-benzyl)-2h-pyrazol-3-ylamine
Uniqueness
2-(4-Propoxy-benzyl)-2h-pyrazol-3-ylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and nature of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methoxy, ethoxy, and butoxy analogs.
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-[(4-propoxyphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-2-9-17-12-5-3-11(4-6-12)10-16-13(14)7-8-15-16/h3-8H,2,9-10,14H2,1H3 |
InChIキー |
UAOGWABQYUQXMK-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)CN2C(=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















